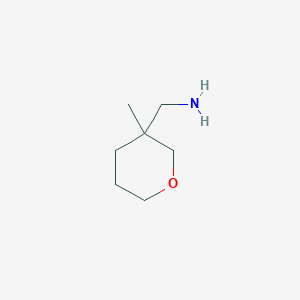![molecular formula C12H13BrO B1529342 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 1341679-77-3](/img/structure/B1529342.png)
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function.
Cellular Effects
The effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. Additionally, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one have been observed to change over time. This compound exhibits stability under normal storage conditions, but its degradation can occur under certain conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that prolonged exposure to 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing inflammation. At high doses, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body. The interaction of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can bind to intracellular proteins, affecting its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of specific targeting signals or post-translational modifications can direct 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one to these compartments, where it can exert its effects on cellular processes. For example, its localization in the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and cell cycle regulation.
Properties
IUPAC Name |
3-bromo-7-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-8-2-3-9-4-5-10(13)7-11(9)12(14)6-8/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHJKXWABEEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=C2)Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


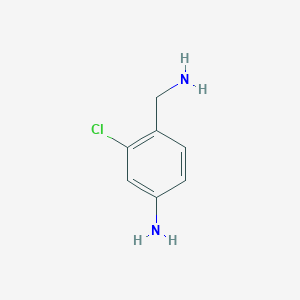
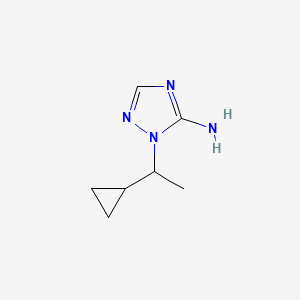
amine](/img/structure/B1529261.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)
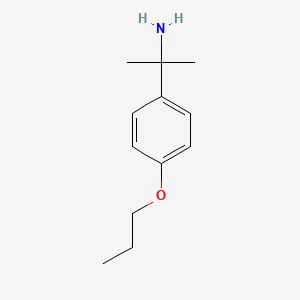
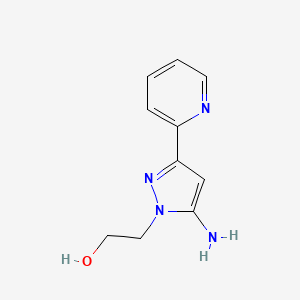


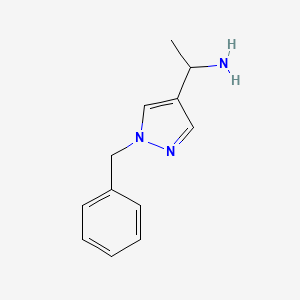
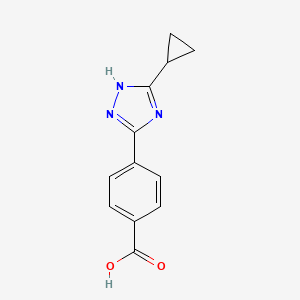
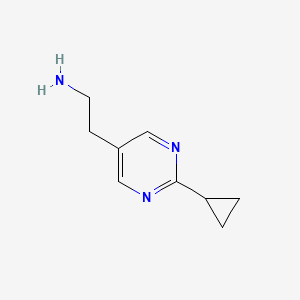
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)

